molecular formula C24H24N4O3 B2658972 Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1008395-75-2

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

Cat. No.: B2658972
CAS No.: 1008395-75-2
M. Wt: 416.481
InChI Key: HJECZIZLOJKVJV-UHFFFAOYSA-N
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Description

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a morpholine ring, and a cyano group

Properties

IUPAC Name

benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-13-28(14-17(2)31-16)23-22(26-20-10-6-7-11-21(20)27-23)19(12-25)24(29)30-15-18-8-4-3-5-9-18/h3-11,16-17,19H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJECZIZLOJKVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced to the molecule . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The cyano group and quinoxaline core are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and cyanoacetate compounds. These may have similar structures but differ in their functional groups or substituents.

Uniqueness

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a synthetic organic compound notable for its complex structure, which includes a benzyl group, a cyano group, and a quinoxaline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer pathways. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C24H24N4O3
Molecular Weight: 416.481 g/mol
InChI: InChI=1S/C24H24N4O3/c1...

The compound's structure enhances its biological activity and solubility, making it a candidate for pharmacological evaluation. The presence of the cyano and acetate functionalities suggests potential applications in targeting various diseases.

This compound has shown significant biological activities, particularly in inhibiting kinases involved in cancer cell signaling pathways. Preliminary studies indicate that derivatives of this compound can:

  • Inhibit cell proliferation : Research has demonstrated that this compound can reduce the growth of cancer cell lines.
  • Induce apoptosis : The compound has been observed to trigger programmed cell death in various cancer models.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study evaluated the effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values ranging between 5 to 15 µM depending on the specific cell line tested.
  • Mechanistic Studies :
    • Interaction studies revealed that the compound binds to specific proteins involved in cancer signaling pathways. This binding disrupts critical signaling cascades, potentially inhibiting tumor growth.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
QuinoxalineContains a quinoxaline coreLess complex than Benzyl 2-cyano derivative
Morpholine-based compoundsIncorporates morpholine ringsMay lack cyano or acetate groups
Benzylidene derivativesSimilar benzyl functionalityOften used in different therapeutic areas

This table highlights the unique combination of functionalities present in this compound that may contribute to its distinct biological activity and potential therapeutic applications.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Various synthetic routes have been explored to optimize yield and potency. For instance:

  • Synthesis Methodology : The synthesis typically involves several key steps, including the formation of the quinoxaline core followed by the introduction of morpholine and cyano groups.

Future Directions

Further research is needed to elucidate the precise mechanisms of action and identify potential biomarkers for responsiveness to treatment with this compound. In vivo studies are essential to evaluate its efficacy and safety profile comprehensively.

Q & A

Basic Questions

Q. What are the key structural features of Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate, and how do they influence its chemical reactivity?

  • The compound contains a quinoxaline core, a 2,6-dimethylmorpholine moiety, and a benzyl cyanoacetate ester. The quinoxaline ring contributes to π-π stacking interactions, while the morpholine group enhances solubility and potential hydrogen-bonding capabilities. The cyanoacetate ester provides reactivity for nucleophilic substitutions or condensations. Structural analogs, such as quinoxaline derivatives synthesized via cyclocondensation with o-phenylenediamine (as in Scheme 6 of ), highlight the importance of heterocyclic cores in directing reactivity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; 1^1H and 13^13C) are critical for structural confirmation. For purity, HPLC with UV detection or GC (for volatile byproducts) is advised. Similar protocols were used in the characterization of quinoline derivatives ( ), where HRMS confirmed molecular weights and NMR resolved substituent positions .

Q. What are the common synthetic routes to incorporate the morpholine moiety into quinoxaline-based systems?

  • Morpholine derivatives are typically introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, 4-benzylmorpholine-3-carboxylic acid derivatives ( ) are synthesized using benzyl halides and morpholine precursors under basic conditions. This approach can be adapted for introducing 2,6-dimethylmorpholine to quinoxaline by optimizing reaction time and temperature to avoid side reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

  • Kinetic modeling, as demonstrated in benzyl acetate biosynthesis ( ), can identify rate-limiting steps. For this compound, key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the quinoxaline position.
  • Temperature control : Lower temperatures (0–5°C) during esterification reduce cyano group hydrolysis.
  • Catalyst screening : Pd-based catalysts for morpholine coupling, as seen in analogous heterocyclic systems ( ), could improve efficiency .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Contradictions in NMR signals (e.g., overlapping peaks) can be addressed via:

  • 2D NMR techniques : HSQC and HMBC to assign 13^13C-1^1H correlations.
  • Isotopic labeling : For ambiguous protons, deuterated analogs or 15^{15}N-labeled morpholine (if applicable) clarify assignments.
  • Computational validation : Density functional theory (DFT) simulations predict chemical shifts, as applied in quinoline derivative studies ( ) .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking and pharmacophore modeling can assess interactions with targets like kinase enzymes or DNA topoisomerases. The quinoxaline moiety’s planar structure is critical for intercalation, while the morpholine group’s basicity may influence binding pocket accessibility. QSAR models, trained on analogs (e.g., ’s methyl benzoate derivatives), can prioritize substituents for activity optimization .

Q. What experimental designs validate the stability of the cyanoacetate ester under physiological conditions?

  • Hydrolytic stability assays : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS.
  • Enzymatic resistance : Test against esterases (e.g., porcine liver esterase) to mimic metabolic pathways.
  • Comparative studies : Benchmark against structurally similar esters, such as methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate ( ), to identify stability trends .

Methodological Considerations

  • Synthetic Challenges : The 2,6-dimethylmorpholine group’s steric hindrance may slow coupling reactions. Mitigate this by using bulky ligands (e.g., XPhos) in palladium-catalyzed aminations.
  • Data Interpretation : Cross-reference HRMS and NMR with databases like SciFinder or Reaxys to confirm novel structures. Discrepancies in melting points (e.g., ’s 244–245°C for a morpholine derivative) highlight the need for standardized crystallization protocols .

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